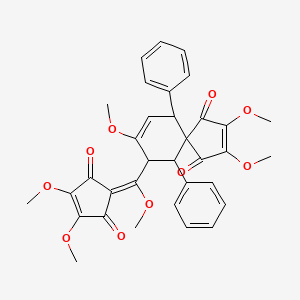

Bi-linderone

Description

Properties

IUPAC Name |

9-[(3,4-dimethoxy-2,5-dioxocyclopent-3-en-1-ylidene)-methoxymethyl]-2,3,8-trimethoxy-6,10-diphenylspiro[4.5]deca-2,7-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32O10/c1-39-21-17-20(18-13-9-7-10-14-18)34(32(37)30(43-5)31(44-6)33(34)38)24(19-15-11-8-12-16-19)22(21)27(40-2)23-25(35)28(41-3)29(42-4)26(23)36/h7-17,20,22,24H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIXMPUYUMOMIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(C2(C(C1C(=C3C(=O)C(=C(C3=O)OC)OC)OC)C4=CC=CC=C4)C(=O)C(=C(C2=O)OC)OC)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Bi-linderone?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bi-linderone, a natural product isolated from the traditional Chinese medicinal plant Lindera aggregata, has garnered attention for its potential therapeutic properties, particularly in the context of insulin (B600854) resistance. This technical guide provides a detailed overview of the chemical structure, synthesis, and biological activity of this compound, with a focus on its effects on insulin signaling. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a dimeric derivative of methyl-linderone, characterized by a unique and complex spirocyclopentenedione-containing carbon skeleton.[1] Its structure was elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.[1]

Spectroscopic Data

The structural characterization of this compound is supported by the following NMR data, as reported in the primary literature.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

| 1 | 138.1 | |

| 2 | 129.0 | 6.85 (d, 8.5) |

| 3 | 111.8 | 6.78 (d, 8.5) |

| 4 | 160.2 | |

| 5 | 105.9 | |

| 6 | 162.6 | |

| 7 | 114.2 | 3.82 (s) |

| 8 | 145.2 | |

| 9 | 130.5 | |

| 10 | 128.8 | 7.30-7.40 (m) |

| 11 | 128.8 | 7.30-7.40 (m) |

| 12 | 127.8 | 7.30-7.40 (m) |

| 1' | 205.1 | |

| 2' | 50.1 | 3.15 (d, 10.0) |

| 3' | 45.6 | 2.95 (d, 10.0) |

| 4' | 201.8 | |

| 5' | 82.1 | |

| 6' | 135.2 | |

| 7' | 131.2 | 6.95 (s) |

| 8' | 195.9 | |

| 9' | 140.1 | |

| 10' | 129.3 | 7.50 (d, 7.5) |

| 11' | 128.7 | 7.45 (t, 7.5) |

| 12' | 133.1 | 7.60 (t, 7.5) |

| 13' | 128.7 | 7.45 (t, 7.5) |

| 14' | 129.3 | 7.50 (d, 7.5) |

| OMe-4 | 55.4 | 3.80 (s) |

| OMe-6 | 56.1 | 3.90 (s) |

Note: Data extracted from the initial characterization of this compound. Assignments are based on 1D and 2D NMR experiments.

Crystallographic Data

The three-dimensional structure of this compound was definitively confirmed by single-crystal X-ray diffraction. The crystallographic data provides precise information on bond lengths, bond angles, and the overall molecular conformation.

Table 2: X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 18.456(4) |

| c (Å) | 14.567(3) |

| α (°) | 90 |

| β (°) | 109.12(3) |

| γ (°) | 90 |

| Volume (ų) | 2570.1(9) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.418 |

| F(000) | 1168 |

Note: This data represents the fundamental crystallographic parameters for this compound.

Synthesis

A concise synthetic route to this compound has been developed, providing a means to access this natural product for further biological evaluation. The synthesis involves a biomimetic approach, highlighting the potential natural synthetic pathway.

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has not been extensively reported in the literature. However, a biomimetic total synthesis has been achieved through the photochemical rearrangement of methyl linderone. This process is believed to mimic the natural biosynthetic pathway. Further research is required to establish a detailed, scalable synthetic protocol.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, particularly in the context of metabolic disorders.

Improvement of Insulin Sensitivity

This compound has been shown to improve insulin sensitivity in a model of glucosamine-induced insulin resistance in HepG2 cells.[1] At a concentration of 1 µg/mL, this compound exhibited significant activity in this assay.[1] This finding suggests a potential therapeutic application for this compound in conditions characterized by insulin resistance, such as type 2 diabetes.

Experimental Protocol: Glucosamine-Induced Insulin Resistance in HepG2 Cells

The following protocol outlines the general steps involved in inducing insulin resistance in HepG2 cells with glucosamine, which can be adapted for testing the efficacy of compounds like this compound.

Signaling Pathways

The precise molecular mechanism by which this compound improves insulin sensitivity is an area of active investigation. The insulin signaling pathway is a complex cascade of protein phosphorylation events that ultimately leads to glucose uptake and utilization. It is hypothesized that this compound may modulate key components of this pathway.

The canonical insulin signaling pathway involves the activation of the insulin receptor (IR), followed by the phosphorylation of insulin receptor substrate (IRS) proteins. This leads to the activation of phosphatidylinositol 3-kinase (PI3K) and subsequently Akt (also known as protein kinase B). Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake.

Further studies are necessary to pinpoint the specific molecular targets of this compound within this pathway and to determine whether it acts upstream of, or parallel to, known signaling nodes.

Conclusion and Future Directions

This compound represents a promising natural product lead with demonstrated activity in a key model of insulin resistance. Its complex chemical structure and potent biological effects make it an intriguing subject for further investigation. Future research should focus on:

-

Elucidation of the detailed mechanism of action: Identifying the specific molecular targets of this compound within the insulin signaling cascade.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and pharmacokinetic properties.

-

In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of insulin resistance and type 2 diabetes.

A comprehensive understanding of the chemistry and biology of this compound will be crucial for translating its therapeutic potential into clinical applications.

References

Bi-linderone: A Technical Guide to its Discovery, Origin, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bi-linderone (B12385799) is a naturally occurring dimeric cyclopentenedione (B8730137) that has garnered significant interest within the scientific community for its potential therapeutic applications. First isolated from the traditional Chinese medicinal plant Lindera aggregata, this compound exhibits promising bioactivities, including the improvement of insulin (B600854) sensitivity and potent anti-inflammatory effects.[1] This technical guide provides a comprehensive overview of the discovery, origin, chemical properties, and biological functions of this compound, with a focus on the experimental methodologies and data that underpin our current understanding of this novel molecule.

Discovery and Origin

This compound was first identified as a racemic mixture from the roots of Lindera aggregata (Sims) Kosterm, a plant with a long history of use in traditional medicine.[1] Subsequent studies have also reported its presence in the leaves of Lindera erythrocarpa. The structure of this compound was elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and single-crystal X-ray diffraction.[1] It is a highly modified dimer of methyl-linderone, featuring an unprecedented spirocyclopentenedione-containing carbon skeleton.

The proposed biosynthetic pathway suggests that this compound may be formed via a thermal isomerization of linderaspirone A, another bioactive compound found in Lindera species. This isomerization is thought to proceed through a Cope/radical rearrangement cascade, providing insight into the natural formation of this complex molecule.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₃₂O₁₀ | |

| Molecular Weight | 600.61 g/mol | |

| Appearance | Amorphous powder | |

| Chirality | Racemic mixture | [1] |

Biological Activities and Mechanisms of Action

This compound has demonstrated significant biological activity in two primary areas: metabolic regulation and inflammation.

Improvement of Insulin Sensitivity

In vitro studies have shown that this compound can significantly ameliorate glucosamine-induced insulin resistance in HepG2 cells at a concentration of 1 µg/mL.[1] This finding suggests a potential role for this compound in the management of metabolic disorders such as type 2 diabetes.

Anti-inflammatory and Anti-neuroinflammatory Effects

This compound exhibits potent anti-inflammatory properties. Studies in lipopolysaccharide (LPS)-induced BV2 microglia and RAW264.7 macrophage cell lines have shown that this compound can significantly inhibit the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This inhibitory effect is associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

The anti-inflammatory mechanism of this compound is believed to be mediated, at least in part, through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. By preventing the activation of NF-κB, this compound can downregulate the expression of numerous pro-inflammatory genes.

Experimental Protocols

This section details the methodologies for key experiments related to the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound from Lindera aggregata

A detailed, step-by-step protocol for the isolation and purification of this compound is outlined below. This process involves extraction followed by a series of chromatographic separations.

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

-

Extraction: The air-dried and powdered roots of Lindera aggregata are extracted with 95% ethanol at room temperature.

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate.

-

Column Chromatography (Silica Gel): The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-acetone.

-

Column Chromatography (Sephadex LH-20): Fractions containing this compound are further purified by Sephadex LH-20 column chromatography using methanol (B129727) as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column with a methanol-water gradient to yield pure this compound.

Structural Elucidation

The structure of this compound is confirmed using the following spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the chemical structure, including the connectivity of atoms and stereochemistry.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis is performed to obtain the precise three-dimensional arrangement of atoms in the molecule.

In Vitro Insulin Sensitivity Assay in HepG2 Cells

This protocol describes the method to assess the effect of this compound on insulin resistance in human liver cancer (HepG2) cells.

Insulin Sensitivity Assay Workflow

Caption: Workflow for the in vitro insulin sensitivity assay.

-

Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Induction of Insulin Resistance: Insulin resistance is induced by incubating the cells with glucosamine (B1671600) (e.g., 25 mM) for 24 hours.

-

Treatment: The insulin-resistant cells are then treated with this compound (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

Glucose Uptake Assay: Glucose uptake is measured using a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG). The fluorescence intensity, which is proportional to glucose uptake, is measured using a fluorescence microplate reader or flow cytometer.

In Vitro Anti-inflammatory Assays in Macrophages

This protocol outlines the methods to evaluate the anti-inflammatory effects of this compound in RAW264.7 or BV2 macrophage cell lines.

-

Cell Culture: Macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

ELISA for Cytokines: The levels of TNF-α, IL-6, and PGE₂ in the culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Western Blot Analysis: The expression levels of iNOS, COX-2, and key proteins in the NF-κB signaling pathway (e.g., p-p65, IκBα) in cell lysates are determined by Western blotting.

Signaling Pathway

The anti-inflammatory effects of this compound are primarily attributed to its modulation of the NF-κB signaling pathway.

This compound's Proposed Anti-inflammatory Signaling Pathway

References

Bi-linderone from Lindera aggregata: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bi-linderone, a dimeric sesquiterpenoid derived from the medicinal plant Lindera aggregata. This document consolidates available data on its isolation, structural characterization, and biological activities, with a focus on its anti-inflammatory and insulin-sensitizing properties. Detailed experimental protocols and pathway diagrams are provided to support further research and development.

Introduction

Lindera aggregata (Sims) Kosterm, a plant utilized in traditional Chinese medicine, is a rich source of various bioactive compounds, including sesquiterpenoids, alkaloids, and flavonoids. Among these, this compound, a highly modified methyl-linderone dimer, has emerged as a compound of significant interest due to its potential therapeutic applications.[1][2] This guide focuses on the scientific data available for this compound, presenting it in a structured format for researchers in natural product chemistry, pharmacology, and drug discovery.

Isolation and Purification of this compound

While specific yield and purity percentages for this compound are not extensively reported in the available literature, a general protocol for its isolation from the roots of Lindera aggregata can be outlined based on standard phytochemical extraction and purification techniques.

Table 1: Summary of Extraction and Purification Data

| Parameter | Details | Reference |

| Plant Material | Dried roots of Lindera aggregata | [3][4] |

| Extraction Solvent | 80% Ethanol (B145695) | [3] |

| Extraction Method | Reflux extraction | [3] |

| Purification | Chromatographic fractionation | [5] |

| Extraction Yield (Crude Extract) | 13.6 g from 150 g of raw herb material (9.07%) | [3] |

Experimental Protocol: Extraction and Purification

This protocol is a generalized procedure based on common practices for isolating sesquiterpenoids from plant materials.

-

Preparation of Plant Material : The dried roots of Lindera aggregata are pulverized into a fine powder.

-

Extraction :

-

The powdered root material is subjected to reflux extraction with 80% ethanol.[3]

-

The extraction is typically performed multiple times to ensure maximum yield.

-

The resulting ethanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.

-

-

Fractionation : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Purification :

-

The fractions are subjected to various chromatographic techniques for the isolation of pure this compound.

-

Column Chromatography : Silica gel column chromatography is a common first step, with elution gradients of hexane-ethyl acetate or chloroform-methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC) : Further purification is achieved using reversed-phase preparative HPLC with a C18 column and a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient.[4]

-

-

Purity Assessment : The purity of the isolated this compound is assessed by analytical HPLC and spectroscopic methods (NMR, MS).

Experimental Workflow for Isolation and Purification

A generalized workflow for isolating this compound.

Structural Characterization

The structure of this compound has been elucidated using a combination of spectroscopic techniques and X-ray crystallography.[1] It possesses an unprecedented spirocyclopentenedione-containing carbon skeleton.[1]

Table 2: Spectroscopic and Crystallographic Data for this compound

| Technique | Data Highlights | Reference |

| ¹H-NMR | Complex spectral data indicative of a dimeric structure. | [6] |

| ¹³C-NMR | Signals confirming the presence of a spirocyclopentenedione core and other functional groups. | [6] |

| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern, confirming the dimeric nature. | [5] |

| X-ray Crystallography | Confirms the three-dimensional structure and stereochemistry of the molecule. | [1] |

Note: Specific chemical shifts (δ) and coupling constants (J) for this compound are not fully detailed in the readily available literature but are referenced in the primary research article.[6]

Biological Activity

This compound has demonstrated promising biological activities, particularly in the areas of anti-inflammation and the improvement of insulin (B600854) sensitivity.

Anti-inflammatory Activity

While specific IC₅₀ values for this compound are not widely published, studies on the related monomer, linderone (B8099796), and crude extracts of Lindera aggregata provide strong evidence for the anti-inflammatory potential of this class of compounds.[4][7] The primary mechanism is believed to be through the inhibition of the NF-κB signaling pathway.[7]

Table 3: Anti-inflammatory Activity Profile (based on related compounds and extracts)

| Assay | Target | Effect | Reference |

| Nitric Oxide (NO) Production | iNOS | Inhibition | [4][7] |

| Pro-inflammatory Cytokines | TNF-α, IL-6 | Inhibition of production | [4][7] |

| Inflammatory Enzymes | COX-2 | Inhibition of expression | [7] |

| Signaling Pathway | NF-κB | Inhibition of activation | [7] |

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol is based on the methods used to evaluate the anti-inflammatory effects of linderone in LPS-stimulated RAW 264.7 macrophages.[7]

-

Cell Culture : RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Viability Assay (MTT) : To determine non-toxic concentrations of this compound, cells are treated with various concentrations of the compound for 24 hours, followed by an MTT assay.

-

Nitric Oxide (NO) Assay :

-

Cells are pre-treated with non-toxic concentrations of this compound for 1 hour.

-

Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent as an indicator of NO production.

-

-

Cytokine Measurement (ELISA) : The concentrations of TNF-α and IL-6 in the culture supernatants from the NO assay are quantified using commercially available ELISA kits.

-

Western Blot Analysis :

-

Cells are treated with this compound and/or LPS for appropriate time points.

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

The expression levels of iNOS, COX-2, and proteins involved in the NF-κB pathway (p-IκBα, IκBα, p65) are determined by Western blotting using specific antibodies.

-

-

p65 Nuclear Translocation Assay (Immunofluorescence) :

-

Cells grown on coverslips are treated with this compound and stimulated with LPS.

-

Cells are fixed, permeabilized, and stained with an anti-p65 antibody followed by a fluorescently labeled secondary antibody.

-

The localization of p65 is visualized by fluorescence microscopy.

-

Workflow for In Vitro Anti-inflammatory Assays

References

- 1. This compound, a highly modified methyl-linderone dimer from Lindera aggregata with activity toward improvement of insulin sensitivity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review on the chemical constituents and pharmacological efficacies of Lindera aggregata (Sims) Kosterm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization and quantification of the phytochemical constituents and anti-inflammatory properties of Lindera aggregata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effects of Compounds Isolated from Lindera erythrocarpa on Anti-Inflammatory and Anti-Neuroinflammatory Action in BV2 Microglia and RAW264.7 Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Linderone Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Bi-linderone: A Technical Guide for Researchers

An In-depth Examination of a Novel Dimer with Insulin-Sensitizing Properties

Abstract

Bi-linderone, a structurally unique natural product, has emerged as a compound of interest in metabolic research. This technical guide provides a comprehensive overview of this compound, including its chemical identity, and a detailed exploration of its reported biological activity. The primary focus is on its potential to ameliorate insulin (B600854) resistance, a key pathological feature of type 2 diabetes. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available data, experimental methodologies, and a proposed signaling pathway to facilitate further investigation into the therapeutic potential of this compound.

Chemical Identity and Properties

This compound is a highly modified methyl-linderone dimer isolated from the roots of Lindera aggregata.[1] Its systematic IUPAC name is 9-[(3,4-dimethoxy-2,5-dioxocyclopent-3-en-1-ylidene)-methoxymethyl]-2,3,8-trimethoxy-6,10-diphenylspiro[4.5]deca-2,7-diene-1,4-dione .

| Property | Value | Reference |

| CAS Number | 1227375-09-8 | [1] |

| Molecular Formula | C₃₄H₃₂O₁₀ | |

| Appearance | Colorless crystals |

Biological Activity: Amelioration of Insulin Resistance

The primary reported biological activity of this compound is its ability to counteract glucosamine-induced insulin resistance in human hepatoma HepG2 cells.[1]

Quantitative Data

| Compound | Cell Line | Condition | Effective Concentration | Reported Effect | Reference |

| This compound | HepG2 | Glucosamine-induced insulin resistance | 1 µg/mL | Significant activity against insulin resistance | [1] |

Experimental Protocols

Detailed experimental protocols from the original study on this compound are not fully available. However, based on established methodologies for inducing and assessing insulin resistance in HepG2 cells, a representative protocol is provided below.

Induction of Insulin Resistance in HepG2 Cells (Representative Protocol)

This protocol is based on common practices for inducing insulin resistance using glucosamine (B1671600).

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Glucosamine hydrochloride

-

Insulin solution

-

Phosphate-Buffered Saline (PBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

-

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seeding: Seed cells in appropriate culture plates (e.g., 96-well or 6-well plates) and allow them to adhere and reach approximately 80% confluency.

-

Serum Starvation: Before treatment, starve the cells in serum-free DMEM for 12-16 hours.

-

Induction of Insulin Resistance: Treat the cells with glucosamine (e.g., 18 mM) in serum-free DMEM for a period of 18-24 hours to induce insulin resistance. A control group without glucosamine treatment should be included.

-

This compound Treatment: Co-incubate the glucosamine-treated cells with this compound at the desired concentrations (e.g., 1 µg/mL) for a specified duration.

-

Insulin Stimulation: Following treatment, stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 15-30 minutes).

-

Assessment of Insulin Sensitivity: Analyze the cells for markers of insulin signaling and glucose uptake.

Assessment of Insulin Signaling

Western Blotting for Protein Phosphorylation:

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total forms of key insulin signaling proteins, such as:

-

p-IRS-1 (Tyrosine phosphorylation)

-

Total IRS-1

-

p-Akt (Ser473)

-

Total Akt

-

p-PI3K

-

Total PI3K

-

-

Incubate with appropriate secondary antibodies and visualize the protein bands.

-

Quantify band intensities to determine the ratio of phosphorylated to total protein.

Proposed Signaling Pathway and Mechanism of Action

While the precise molecular mechanism of this compound has not been fully elucidated, its ability to counteract glucosamine-induced insulin resistance suggests an interaction with the insulin signaling pathway. Glucosamine is known to impair insulin signaling, leading to reduced glucose uptake.

Based on the general understanding of the insulin signaling cascade, a proposed workflow for investigating the effect of this compound is presented below.

Caption: Experimental workflow for assessing this compound's effect on insulin resistance.

A plausible hypothesis is that this compound acts to restore the phosphorylation of key downstream effectors in the insulin signaling pathway that are inhibited by glucosamine. The proposed signaling pathway diagram illustrates the potential points of intervention for this compound.

Caption: Proposed insulin signaling pathway and this compound's potential point of action.

Future Directions

The initial findings on this compound are promising, but further research is necessary to fully understand its therapeutic potential. Key areas for future investigation include:

-

Dose-response studies: To determine the optimal concentration range and IC₅₀ value for its insulin-sensitizing effects.

-

Mechanism of action studies: To confirm the precise molecular targets of this compound within the insulin signaling pathway through detailed phosphorylation studies and kinase assays.

-

In vivo studies: To evaluate the efficacy and safety of this compound in animal models of insulin resistance and type 2 diabetes.

-

Structure-activity relationship (SAR) studies: To synthesize and test analogs of this compound to identify more potent and selective compounds.

This technical guide serves as a foundational resource for the scientific community to build upon the existing knowledge of this compound and explore its potential as a novel therapeutic agent for metabolic diseases.

References

Spectroscopic and Mechanistic Insights into Bi-linderone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bi-linderone, a dimeric spirocyclopentenedione derivative isolated from Lindera aggregata. It also elucidates the proposed signaling pathway through which this compound exerts its notable activity in improving insulin (B600854) sensitivity. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data of this compound

The structural elucidation of this compound has been accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirms the molecular formula of this compound.

| Ion | m/z [M+H]+ | Calculated Formula |

| This compound | 587.1921 | C33H31O10 |

Table 1: HRESIMS Data for this compound.

Nuclear Magnetic Resonance (NMR) Data

The 1H and 13C NMR data provide a detailed map of the molecular structure of this compound. The following tables summarize the chemical shifts (δ) in parts per million (ppm).

| Position | δH (ppm) | Position | δC (ppm) |

| 4 | 6.53 (1H, d, J=13.0 Hz) | 1 | 204.3 |

| 5 | 4.02 (1H, d, J=13.0 Hz) | 2 | 110.1 |

| 7 | 7.15 (2H, m) | 3 | 85.9 |

| 8 | 7.24 (2H, m) | 4 | 70.0 |

| 9 | 7.03 (1H, m) | 5 | 45.4 |

| 11 | 3.65 (1H, dd, J=14.0, 4.0 Hz) | 6 | 137.5 |

| 11 | 2.66 (1H, dd, J=14.0, 4.0 Hz) | 7 | 129.0 |

| 1' | 6.53 (1H, d, J=13.0 Hz) | 8 | 128.9 |

| 2' | 4.02 (1H, d, J=13.0 Hz) | 9 | 127.1 |

| 4' | 7.15 (2H, m) | 10 | 134.1 |

| 5' | 7.24 (2H, m) | 11 | 39.5 |

| 6' | 7.03 (1H, m) | 1' | 204.3 |

| 8' | 3.65 (1H, dd, J=14.0, 4.0 Hz) | 2' | 110.1 |

| 8' | 2.66 (1H, dd, J=14.0, 4.0 Hz) | 3' | 85.9 |

| OMe | 4.15, 4.08, 3.89, 3.84, 3.62 (each 3H, s) | 4' | 70.0 |

| 5' | 45.4 | ||

| 6' | 137.5 | ||

| 7' | 129.0 | ||

| 8' | 128.9 | ||

| 9' | 127.1 | ||

| 10' | 134.1 | ||

| OMe | 61.9, 61.8, 60.5, 56.4, 56.2 |

Table 2: 1H and 13C NMR Spectroscopic Data for this compound (in CDCl3).[1]

Experimental Protocols

The following sections detail the general procedures for the isolation and spectroscopic analysis of this compound. While the specific supporting information for the original isolation was not available, the following protocols are based on established methods for the analysis of natural product dimers and the reported synthesis of this compound.

Isolation of this compound

This compound was first isolated from the roots of the traditional Chinese medicinal plant Lindera aggregata. A general procedure for the isolation of such compounds involves:

-

Extraction: The air-dried and powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The fraction containing the target compound (typically the ethyl acetate fraction for compounds of this type) is subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

The structural elucidation of the purified this compound is carried out using the following spectroscopic techniques:

-

NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a Bruker AV-400 or similar NMR spectrometer. Chemical shifts are reported in ppm using the solvent peak (e.g., CDCl3 at δH 7.26 and δC 77.0) as an internal standard.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on an Agilent 6210 TOF LC/MS instrument or a similar high-resolution mass spectrometer to determine the exact mass and molecular formula of the compound.

Proposed Signaling Pathway for Improved Insulin Sensitivity

This compound has demonstrated significant activity in improving insulin sensitivity in HepG2 cells.[2] Recent studies suggest that this effect is mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Chronic low-grade inflammation is a key contributor to insulin resistance, and the NF-κB pathway is a central regulator of inflammation.

The proposed mechanism involves the following steps:

-

Inflammatory Stimulus: In conditions of metabolic stress, inflammatory stimuli (e.g., cytokines like TNF-α) activate the IKK (IκB kinase) complex.

-

NF-κB Activation: The activated IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus.

-

Transcriptional Regulation: In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, which can interfere with insulin signaling.

-

This compound Intervention: this compound is proposed to inhibit the activation of the NF-κB pathway. This prevents the downstream inflammatory cascade.

-

Restoration of Insulin Signaling: By suppressing NF-κB-mediated inflammation, this compound helps to restore the normal insulin signaling cascade. This includes the proper function of key signaling molecules such as Insulin Receptor Substrate 1 (IRS-1), Phosphoinositide 3-kinase (PI3K), and Akt (Protein Kinase B), ultimately leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane and increased glucose uptake.

Below is a graphical representation of this proposed signaling pathway.

Proposed mechanism of this compound on insulin sensitivity.

References

A Deep Dive into Spirocyclopentenedione Compounds from Natural Sources

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Spirocyclopentenedione compounds, a fascinating class of natural products, are characterized by a spirocyclic ring system featuring a cyclopentenedione (B8730137) moiety. These structurally complex molecules are biosynthesized by a variety of organisms, including fungi, plants, and bacteria, and exhibit a wide range of potent biological activities. This technical guide provides a comprehensive overview of the natural sources of these compounds, details their biosynthesis, and offers in-depth experimental protocols for their isolation and purification.

Natural Producers of Spirocyclopentenedione Compounds

Spirocyclopentenedione derivatives are predominantly found as secondary metabolites in various fungal species. The most prominent example is griseofulvin (B1672149) , a well-known antifungal drug produced by several species of the Penicillium genus, including P. griseofulvum, P. patulum, P. viridi-cyclopium, and P. nigricans. Beyond Penicillium, other fungi such as Khuskia oryzae and Nigrospora oryzae have also been identified as producers of griseofulvin.

Another notable spirocyclopentenedione is viridicatumtoxin (B611690) B , an antibiotic with activity against methicillin-resistant Staphylococcus aureus (MRSA), which is isolated from Penicillium sp. FR11. While the search for novel spirocyclopentenediones from fungal sources is ongoing, plants are also recognized as producers of spiro-compounds, although specific examples of spirocyclopentenediones are less commonly reported in readily available literature.

Quantitative Yields from Natural Sources

The production yields of spirocyclopentenedione compounds can vary significantly depending on the producing organism, fermentation or cultivation conditions, and extraction methods. The following table summarizes available quantitative data for griseofulvin production.

| Compound | Producing Organism | Cultivation/Fermentation Method | Medium | Yield |

| Griseofulvin | Penicillium viridi-cyclopium | Surface Culture (1 week) | Molasses with corn steep liquor | 1,050 µg/mL[1] |

| Griseofulvin | Penicillium griseofulvum | Solid-State Fermentation (9 days) | Rice Bran | Comparable to submerged fermentation (28 days)[2] |

Biosynthesis of Griseofulvin

The biosynthetic pathway of griseofulvin in Penicillium species is a well-studied example of polyketide synthesis. The pathway involves a series of enzymatic reactions, including chain assembly by a polyketide synthase (PKS), cyclization, and post-PKS modifications.

Experimental Protocols

This section provides detailed methodologies for the fermentation, extraction, and purification of griseofulvin from Penicillium species.

Fermentation of Penicillium griseofulvum for Griseofulvin Production

1. Media Preparation:

-

Seed Medium (Czapek-Dox Broth):

-

Sucrose: 30 g/L

-

Sodium Nitrate: 3 g/L

-

Dipotassium Phosphate: 1 g/L

-

Magnesium Sulfate Heptahydrate: 0.5 g/L

-

Potassium Chloride: 0.5 g/L

-

Ferrous Sulfate Heptahydrate: 0.01 g/L

-

Adjust pH to 6.0-7.2 before sterilization.

-

-

Production Medium:

-

Glucose: 50 g/L

-

Corn Steep Liquor: 20 g/L

-

Calcium Carbonate: 5 g/L

-

Potassium Dihydrogen Phosphate: 2 g/L

-

Magnesium Sulfate Heptahydrate: 0.5 g/L

-

Adjust pH to 6.0-7.0 before sterilization.

-

2. Inoculum Preparation:

-

Aseptically transfer a pure culture of Penicillium griseofulvum from a slant to a flask containing the sterilized seed medium.

-

Incubate at 25-28°C on a rotary shaker at 150 rpm for 48-72 hours.

3. Production Fermentation:

-

Transfer the seed culture to a production fermenter containing the sterilized production medium. The inoculum volume should be approximately 10% of the production medium volume.

-

Maintain the fermentation at 25-28°C with aeration and agitation for 5-7 days. Monitor pH and adjust as necessary to maintain the optimal range.

Extraction and Purification of Griseofulvin

1. Mycelial Separation:

-

At the end of the fermentation, harvest the broth and separate the mycelial biomass from the culture filtrate by filtration or centrifugation. Griseofulvin is primarily intracellular.

2. Solvent Extraction:

-

Extract the mycelial cake with a suitable organic solvent such as acetone, chloroform, or butanol at a 1:1 (v/v) ratio.

-

Stir the mixture for several hours at room temperature.

-

Separate the solvent extract from the mycelial debris by filtration.

-

Repeat the extraction process on the mycelial residue to maximize recovery.

-

Combine the solvent extracts.

3. Concentration and Decolorization:

-

Concentrate the combined solvent extracts under reduced pressure using a rotary evaporator.

-

The concentrated extract can be decolorized by treatment with activated charcoal. Add a small amount of activated charcoal, stir for 30 minutes, and then remove by filtration.

4. Crystallization and Purification:

-

Further concentrate the decolorized extract until a precipitate begins to form.

-

Cool the concentrate to induce crystallization.

-

Collect the crude crystals by filtration and wash with a small amount of cold solvent.

-

For further purification, recrystallize the crude griseofulvin from a suitable solvent system, such as acetone-water or chloroform-methanol.

-

Dry the purified crystals under vacuum.

Conclusion

Spirocyclopentenedione compounds represent a valuable class of natural products with significant therapeutic potential. Fungi, particularly Penicillium species, are the most prolific producers of these molecules discovered to date. The established fermentation and purification protocols for griseofulvin provide a solid foundation for the production and isolation of this important antifungal agent. Further exploration of diverse microbial and plant sources, coupled with advances in synthetic biology and metabolic engineering, holds the promise of discovering novel spirocyclopentenedione compounds with enhanced biological activities, paving the way for the development of new pharmaceuticals.

References

Bi-linderone: A Deep Dive into its Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

Bi-linderone, a naturally occurring compound, has emerged as a promising candidate for therapeutic development, exhibiting significant potential in the realms of anti-inflammatory and metabolic diseases. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's therapeutic applications, focusing on its mechanism of action, supported by quantitative data and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the drug discovery and development process.

Therapeutic Applications

Current research indicates two primary areas of therapeutic interest for this compound:

-

Neuroinflammation and Inflammatory Disorders: this compound has demonstrated potent anti-inflammatory properties, suggesting its utility in the management of neuroinflammatory conditions and other inflammatory diseases.

-

Insulin (B600854) Resistance and Type 2 Diabetes: Studies have shown that this compound can improve insulin sensitivity, positioning it as a potential therapeutic agent for type 2 diabetes and related metabolic disorders.

Anti-inflammatory Properties of this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound has been quantified through various in vitro studies. The following table summarizes the key findings on the inhibition of inflammatory markers in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW264.7) and microglial (BV2) cell lines.

| Cell Line | Inflammatory Mediator | Concentration of this compound | % Inhibition | IC50 Value |

| RAW264.7 | Prostaglandin E2 (PGE2) | Not specified | Not specified | Not specified |

| Tumor Necrosis Factor-alpha (TNF-α) | Not specified | Not specified | Not specified | |

| Interleukin-6 (IL-6) | Not specified | Not specified | Not specified | |

| Nitric Oxide (NO) | Not specified | Not specified | Not specified | |

| BV2 | Prostaglandin E2 (PGE2) | Not specified | Not specified | Not specified |

| Tumor Necrosis Factor-alpha (TNF-α) | Not specified | Not specified | Not specified | |

| Interleukin-6 (IL-6) | Not specified | Not specified | Not specified | |

| Nitric Oxide (NO) | Not specified | Not specified | Not specified |

Data not available in the searched literature.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A crucial mechanism underlying this compound's anti-inflammatory activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.

In LPS-stimulated macrophages and microglial cells, this compound has been shown to suppress the activation of NF-κB. This is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65 subunit is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols: Anti-inflammatory Assays

-

Cell Lines: Murine macrophage cells (RAW264.7) and murine microglial cells (BV2) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

-

Nitric Oxide (NO) Production: NO levels in the culture supernatant are measured using the Griess reagent.

-

Prostaglandin E2 (PGE2), TNF-α, and IL-6 Production: The concentrations of these cytokines in the culture medium are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-IκBα, IκBα, p65 (total and nuclear), and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).

-

Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: Workflow for Western Blot analysis of NF-κB activation.

Insulin-Sensitizing Effects of this compound

This compound has shown promise in improving insulin sensitivity, a key factor in the pathogenesis of type 2 diabetes.

Quantitative Data on Insulin Sensitizing Activity

This compound has been reported to exhibit significant activity in overcoming glucosamine-induced insulin resistance in human liver cancer (HepG2) cells.[1]

| Cell Line | Model of Insulin Resistance | Concentration of this compound | Outcome |

| HepG2 | Glucosamine-induced | 1 µg/mL | Significant improvement in insulin sensitivity |

Experimental Protocol: Glucosamine-Induced Insulin Resistance Assay in HepG2 Cells

-

Cell Line: Human hepatoma (HepG2) cells.

-

Culture Conditions: Cells are cultured in a suitable medium (e.g., MEM) supplemented with 10% FBS.

-

Induction of Insulin Resistance: Cells are incubated with glucosamine (B1671600) (e.g., 25 mM) for a specified period (e.g., 24 hours) to induce a state of insulin resistance.

-

Treatment: Insulin-resistant HepG2 cells are treated with this compound at various concentrations for a defined duration.

-

Insulin Stimulation: Cells are then stimulated with insulin (e.g., 100 nM) for a short period (e.g., 30 minutes).

-

2-NBDG Incubation: The culture medium is replaced with a glucose-free medium containing a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), and incubated for a specific time.

-

Measurement: After washing to remove extracellular 2-NBDG, the intracellular fluorescence is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence intensity indicates enhanced glucose uptake and improved insulin sensitivity.

Caption: Workflow for the 2-NBDG glucose uptake assay.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent with dual anti-inflammatory and insulin-sensitizing properties. The available data strongly suggest that its mechanism of action involves the modulation of the NF-κB signaling pathway. However, to advance the development of this compound, further research is imperative.

Key areas for future investigation include:

-

In-depth Quantitative Analysis: Determination of IC50 values for the inhibition of various inflammatory mediators and elucidation of dose-response relationships.

-

Comprehensive Mechanistic Studies: Further investigation into the upstream and downstream targets of this compound within the NF-κB pathway and exploration of its effects on other relevant signaling cascades (e.g., MAPK, PI3K/Akt).

-

In Vivo Efficacy and Safety: Evaluation of the therapeutic efficacy and safety profile of this compound in relevant animal models of inflammatory diseases and diabetes.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties and the pharmacokinetic/pharmacodynamic (PK/PD) relationship of this compound.

This technical guide consolidates the current knowledge on the therapeutic potential of this compound, providing a solid foundation for future research and development endeavors aimed at translating this promising natural product into a clinically effective therapeutic.

References

Bi-linderone: A Technical Overview of Preliminary Mechanistic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bi-linderone, a natural compound isolated from plants of the Lindera genus, has emerged as a molecule of interest in preliminary pharmacological research. Initial studies have focused on its potential therapeutic effects, particularly in the realms of anti-inflammatory and metabolic regulation. This document provides a detailed technical guide to the early-stage investigations into this compound's mechanisms of action, summarizing key quantitative findings, outlining experimental methodologies, and visualizing the implicated biological pathways.

Anti-inflammatory and Anti-neuroinflammatory Properties

Preliminary research indicates that this compound possesses significant anti-inflammatory and anti-neuroinflammatory capabilities. Studies conducted in lipopolysaccharide (LPS)-stimulated cellular models have demonstrated its ability to modulate key inflammatory pathways.

Quantitative Data Summary

This compound has been shown to inhibit the production of several pro-inflammatory mediators and enzymes in BV2 microglia and RAW264.7 macrophage cell lines. The primary study identified this compound as compound 17 .

| Cell Line | Treatment | Target Molecule | Observed Effect | Concentration | Reference |

| BV2, RAW264.7 | LPS | Prostaglandin E2 (PGE2) | Significant Inhibition | Not specified | [1][2] |

| BV2, RAW264.7 | LPS | Tumor Necrosis Factor-α (TNF-α) | Significant Inhibition | Not specified | [1][2] |

| BV2, RAW264.7 | LPS | Interleukin-6 (IL-6) | Significant Inhibition | Not specified | [1][2] |

| BV2, RAW264.7 | LPS | Inducible NO Synthase (iNOS) | Inhibition of Expression | 40 µM | [1] |

| BV2, RAW264.7 | LPS | Cyclooxygenase-2 (COX-2) | Inhibition of Expression | 40 µM | [1] |

| BV2, RAW264.7 | LPS | Nuclear Factor κB (NF-κB) | Inhibition of Activation | Not specified | [1][2] |

Implicated Signaling Pathway

The anti-inflammatory effects of this compound are attributed to its inhibition of the Nuclear Factor κB (NF-κB) signaling pathway.[1][2] In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it upregulates the expression of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6. This compound appears to interfere with this activation process, thereby suppressing the downstream inflammatory cascade.

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Experimental Protocols

1.3.1 Cell Culture and Treatment:

-

Cell Lines: Murine macrophage cells (RAW264.7) and murine microglia cells (BV2) were used.

-

Culture Conditions: Cells were maintained in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment Protocol: Cells were pre-treated with this compound (40 µM for protein expression analysis) for a specified duration before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

1.3.2 Western Blot Analysis for iNOS and COX-2 Expression:

-

Cell Lysis: After treatment, cells were harvested and lysed using RIPA buffer to extract total protein.

-

Protein Quantification: Protein concentration was determined using a standard method such as the Bradford or BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane was blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific binding. It was then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing, the membrane was incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Protein expression levels were quantified relative to the loading control.

References

A Technical Guide to the Anti-inflammatory Properties of Lindera aggregata Extracts

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Lindera aggregata (Sims) Kosterm, a member of the Lauraceae family, is a traditional Chinese medicine known as "Wu Yao".[1][2][3] Its roots have been used for centuries to treat a variety of ailments, including abdominal pain, indigestion, and rheumatic conditions.[1][2][3] Modern pharmacological research has begun to validate these traditional uses, focusing on the plant's diverse bioactive constituents, which include sesquiterpenoids, alkaloids, flavonoids, and essential oils.[2][4] These compounds contribute to a wide range of biological activities, such as anti-tumor, antioxidant, and hepatoprotective effects.[2][5] This guide provides an in-depth technical overview of the anti-inflammatory properties of L. aggregata extracts, detailing the bioactive compounds, their mechanisms of action through key signaling pathways, and the experimental evidence from in vitro and in vivo studies.

Key Bioactive Compounds

Phytochemical analyses have identified numerous compounds in L. aggregata, with alkaloids and sesquiterpenoids being the most significant contributors to its anti-inflammatory effects.[4][6][7]

-

Alkaloids :

-

Norisoboldine (NOR) : An isoquinoline (B145761) alkaloid recognized as a major active anti-inflammatory and anti-arthritic component.[8]

-

Boldine : Exhibits inhibitory effects on nitric oxide (NO) production.[2]

-

(+)-N-methyllaurotetanine & (+)-isoboldine : These compounds have demonstrated significant inhibition of superoxide (B77818) anion generation in human neutrophils.[2][8][9]

-

Total Alkaloids from Radix Linderae (TARL) : A collective extract of alkaloids that has shown potent anti-inflammatory effects by inhibiting inflammatory mediators in macrophages.[10]

-

-

Sesquiterpenoids :

-

Isolinderalactone, Methyllinderone, and Linderin B : These compounds inhibit the production of NO, iNOS, TNF-α, and IL-6 in macrophages.[6][7]

-

Linderaggredin C : A sesquiterpenoid that significantly inhibits superoxide anion generation.[2][8][9]

-

Linderolide O and Linderolide P : Known to inhibit LPS-stimulated NO production.[2]

-

Molecular Mechanisms and Signaling Pathways

Lindera aggregata extracts and their purified compounds exert anti-inflammatory effects by modulating several key intracellular signaling pathways that are crucial for the inflammatory response.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and degradation of the inhibitor of NF-κB (IκBα). This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.

Total alkaloids from L. aggregata (TARL) have been shown to block this pathway by decreasing the activation of IKKα and the subsequent phosphorylation of the p65 subunit, thereby preventing its nuclear translocation and inhibiting the expression of inflammatory mediators.[10][11][12]

References

- 1. Root Extract of Lindera aggregata (Sims) Kosterm. Modulates the Th17/Treg Balance to Attenuate DSS-Induced Colitis in Mice by IL-6/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on the chemical constituents and pharmacological efficacies of Lindera aggregata (Sims) Kosterm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Root Extract of Lindera aggregata (Sims) Kosterm. Modulates the Th17/Treg Balance to Attenuate DSS-Induced Colitis in Mice by IL-6/STAT3 Signaling Pathway [frontiersin.org]

- 4. maxapress.com [maxapress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characterization and quantification of the phytochemical constituents and anti-inflammatory properties of Lindera aggregata - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A review on the chemical constituents and pharmacological efficacies of Lindera aggregata (Sims) Kosterm [frontiersin.org]

- 9. Anti-inflammatory principles from Lindera aggregata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Total alkaloids from Radix Linderae prevent the production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 cells by suppressing NF-kappaB and MAPKs activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Ethanolic Extract of Lindera aggregata Modulates Gut Microbiota Dysbiosis and Alleviates Ethanol-Induced Acute Liver Inflammation and Oxidative Stress SIRT1/Nrf2/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] The Ethanolic Extract of Lindera aggregata Modulates Gut Microbiota Dysbiosis and Alleviates Ethanol-Induced Acute Liver Inflammation and Oxidative Stress SIRT1/Nrf2/NF-κB Pathway | Semantic Scholar [semanticscholar.org]

Bi-linderone: A Potential Modulator of Insulin Signaling Pathways in Hepatocytes

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Bi-linderone (B12385799), a unique dimeric compound derived from methyl-linderone found in the medicinal plant Lindera aggregata, has emerged as a molecule of interest in the field of metabolic research. Initial studies have indicated its potential to ameliorate insulin (B600854) resistance, a cornerstone of type 2 diabetes and related metabolic disorders. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on insulin signaling pathways, primarily based on in vitro studies using glucosamine-induced insulin-resistant human liver carcinoma (HepG2) cells. While detailed molecular mechanisms are still under investigation, this document consolidates the available information, presents relevant experimental methodologies, and proposes a hypothetical mechanism of action to guide future research and drug development efforts.

Introduction to this compound and Insulin Resistance

Insulin resistance is a pathological condition in which cells in the body become less responsive to the effects of insulin, a hormone crucial for regulating glucose metabolism.[1][2][3] This leads to elevated blood glucose levels and is a primary driver of type 2 diabetes. The liver plays a central role in maintaining glucose homeostasis, and hepatic insulin resistance is a key contributor to the overall pathophysiology of the disease.[4] The insulin signaling cascade is a complex network of intracellular proteins that, when activated by insulin, orchestrates the uptake, utilization, and storage of glucose.[5] Key components of this pathway include the insulin receptor (IR), insulin receptor substrate (IRS) proteins, phosphoinositide 3-kinase (PI3K), and protein kinase B (Akt), which ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake.[5]

This compound is a highly modified methyl-linderone dimer isolated from the traditional Chinese medicinal plant Lindera aggregata.[6] Preliminary research has demonstrated that this compound exhibits significant activity in improving insulin sensitivity in an in vitro model of insulin resistance.[6] This finding suggests that this compound may hold therapeutic potential as an insulin-sensitizing agent.

Effects of this compound on Insulin Signaling: A Hypothetical Model

While specific quantitative data on the effects of this compound on individual components of the insulin signaling pathway are not yet available in published literature, a proposed mechanism can be inferred based on its observed activity in improving insulin sensitivity in glucosamine-induced insulin-resistant HepG2 cells.[6] Glucosamine (B1671600) is known to induce insulin resistance by impairing the function of key signaling molecules in the insulin pathway. It is hypothesized that this compound may counteract these effects, potentially by acting at one or more points in the cascade.

A plausible, yet unproven, hypothesis is that this compound enhances the phosphorylation of Akt, a central node in the insulin signaling pathway. Activated Akt, in turn, would be expected to promote the translocation of GLUT4 to the plasma membrane, thereby increasing glucose uptake into the cell. The following diagram illustrates this hypothetical mechanism.

Caption: Hypothetical signaling pathway of this compound's effect on insulin signaling.

Quantitative Data Summary

As of the latest literature review, specific quantitative data from dose-response studies or detailed molecular assays on the effects of this compound on the insulin signaling pathway have not been published. The primary available finding is a qualitative observation of "significant activity" at a single concentration.

Table 1: Summary of Reported Bioactivity of this compound

| Compound | Cell Line | Insulin Resistance Model | Concentration | Observed Effect | Reference |

| This compound | HepG2 | Glucosamine-induced | 1 µg/mL | Significant improvement in insulin sensitivity | [6] |

Key Experimental Protocols

To facilitate further research into the effects of this compound, this section provides a detailed methodology for a key in vitro experiment based on the initial findings.

Glucosamine-Induced Insulin Resistance in HepG2 Cells

This protocol describes the establishment of an in vitro model of insulin resistance in human hepatoma HepG2 cells, which is essential for screening and mechanistic studies of potential insulin-sensitizing compounds like this compound.

Objective: To induce a state of insulin resistance in HepG2 cells using glucosamine.

Materials:

-

Human hepatoma cell line (HepG2)

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

D-Glucosamine hydrochloride

-

Human insulin

-

Phosphate Buffered Saline (PBS)

-

2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

-

Scintillation cocktail (for radiolabeled glucose) or fluorescence plate reader

Procedure:

-

Cell Culture:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed cells in appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to adhere and grow to 70-80% confluency.

-

-

Induction of Insulin Resistance:

-

Starve the cells in serum-free DMEM for 12-16 hours.

-

Treat the cells with D-glucosamine (e.g., 20 mM) in serum-free DMEM for 18-24 hours to induce insulin resistance. A control group without glucosamine treatment should be included.

-

-

This compound Treatment:

-

Following the induction of insulin resistance, treat the cells with this compound at the desired concentrations for a specified period (e.g., 24 hours). A vehicle control group should be included.

-

-

Glucose Uptake Assay:

-

After this compound treatment, wash the cells twice with warm PBS.

-

Incubate the cells in glucose-free Krebs-Ringer-HEPES (KRH) buffer for 2 hours.

-

Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes at 37°C. A basal (non-insulin stimulated) group should be included for each condition.

-

Add 2-Deoxy-D-[³H]glucose (e.g., 0.5 µCi/well) or 2-NBDG to each well and incubate for 10-15 minutes.

-

Stop the glucose uptake by washing the cells three times with ice-cold PBS.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

-

For radiolabeled glucose, add the cell lysate to a scintillation cocktail and measure radioactivity using a scintillation counter.

-

For fluorescent glucose, measure the fluorescence intensity using a fluorescence plate reader.

-

Normalize the glucose uptake to the total protein content of each well.

-

The following workflow diagram illustrates the experimental process.

Caption: A simplified workflow for evaluating this compound's effect on glucose uptake.

Future Directions and Conclusion

The initial discovery of this compound's activity in an insulin resistance model is promising, but significant research is required to fully understand its therapeutic potential. Future studies should focus on:

-

Dose-response studies: To determine the optimal effective concentration of this compound.

-

Molecular mechanism elucidation: Investigating the specific effects of this compound on key proteins in the insulin signaling pathway, such as the phosphorylation status of IR, IRS-1, and Akt, as well as the translocation of GLUT4.

-

In vivo studies: To evaluate the efficacy and safety of this compound in animal models of insulin resistance and type 2 diabetes.

-

Structure-activity relationship (SAR) studies: To identify the key structural features of this compound responsible for its bioactivity and to guide the synthesis of more potent analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. Insulin resistance and its treatment by thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel hepatokine, HFREP1, plays a crucial role in the development of insulin resistance and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Gingerenone A sensitizes the insulin receptor and increases glucose uptake by inhibiting the activity of p70 S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a highly modified methyl-linderone dimer from Lindera aggregata with activity toward improvement of insulin sensitivity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ethnobotanical Landscape of Lindera aggregata: A Technical Guide for Researchers

Abstract

Lindera aggregata (Sims) Kosterm, a member of the Lauraceae family, has a long and storied history in traditional medicine, particularly in China where it is known as "Wu Yao" (乌药).[1][2] This technical guide provides an in-depth exploration of the ethnobotanical uses of Lindera aggregata, supported by a comprehensive review of its chemical constituents and pharmacological activities. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a quantitative analysis of its bioactive compounds. The guide also visualizes key signaling pathways modulated by its constituents, providing a foundation for future research and therapeutic development.

Ethnobotanical and Traditional Uses

The roots and leaves of Lindera aggregata are the primary parts used for medicinal purposes.[1] In traditional Chinese medicine (TCM), the dried root of L. aggregata is used to regulate 'qi' (vital energy), alleviate pain, warm the kidneys, and disperse cold.[2][3] Its traditional applications are extensive, addressing a range of ailments.

The tuberous root is clinically used for chest and abdominal pain, asthma, cough, bladder deficiency, nocturnal enuresis, frequent urination, hernia-associated pain, and menstrual cold-related abdominal pain.[2] Historical records in ancient Chinese pharmacopeias highlight its role in remedies for bloating and lower back discomfort.[3] The leaves are traditionally used to treat mastitis, acute cellulitis, carbuncles, and rheumatoid arthritis.[1][4]

Phytochemical Composition

Lindera aggregata is a rich source of a diverse array of bioactive compounds. Phytochemical investigations have identified over 300 constituents, primarily categorized as sesquiterpenoids, alkaloids, flavonoids, and essential oils.[1][5]

-

Sesquiterpenoids: These are the most abundant and are considered the primary active ingredients. They include various structural types such as lindenane, eudesmane, germacrane, and elemane.[1][5]

-

Alkaloids: Aporphine and benzylisoquinoline alkaloids are prominent, with norisoboldine (B1591120) being a representative compound with significant anti-arthritic activity.[1][6]

-

Flavonoids: These compounds are known for their antioxidant properties.[1]

Quantitative Analysis of Bioactive Compounds

A critical aspect of quality control and standardization for herbal medicine is the quantification of its chemical constituents. The following table summarizes the quantitative data for 16 compounds identified in an 80% ethanol (B145695) extract of Lindera aggregata root.

| Compound Category | Compound Name | Concentration (μg/g of crude extract) |

| Alkaloids | Norisoboldine | 15.62 |

| Reticuline | 11.35 | |

| Coclaurine | 2.89 | |

| Higenamine | 0.98 | |

| Boldine | 1.87 | |

| Laurotetanine | 2.54 | |

| N-methyllaurotetanine | 0.76 | |

| Linderaggrenine D | 0.45 | |

| Sesquiterpenoids | Linderane | 125.43 |

| Isolinderalactone | 89.76 | |

| Linderone | 5.34 | |

| Linderalactone | 2.11 | |

| Methyllinderone | 1.98 | |

| Linderin B | 1.56 | |

| Linderaic acid | 0.87 | |

| Linderolide H | 0.65 |

Data sourced from Wen et al. (2024).[1]

Pharmacological Activities and Underlying Mechanisms

In vitro and in vivo studies have substantiated many of the traditional uses of Lindera aggregata, revealing a broad spectrum of pharmacological effects. These include anti-inflammatory, anti-tumor, anti-hyperlipidemic, analgesic, and antioxidant activities.[1][7]

Anti-inflammatory Effects

The anti-inflammatory properties of L. aggregata are well-documented. The ethanol extract and its isolated compounds, such as norisoboldine and isolinderalactone, have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1]

Anti-tumor Activity

Isolinderalactone, a prominent sesquiterpenoid in L. aggregata, has demonstrated significant anti-tumor effects. It can induce apoptosis, autophagy, and G2/M cell cycle arrest in colorectal cancer cells.[10][11] This is achieved through the generation of reactive oxygen species (ROS) which in turn activates the MAPK signaling pathway.[10][11] Further studies suggest isolinderalactone's therapeutic potential in Alzheimer's disease by inhibiting the JNK signaling pathway.[12]

Experimental Protocols

For reproducibility and standardization of research, detailed experimental protocols are essential.

Preparation of Lindera aggregata Root Ethanol Extract (LREE)

This protocol is based on the methodology described by Wen et al. (2024) and Lou et al. (2021).[1][8]

-

Plant Material: Dried roots of Lindera aggregata.

-

Grinding: The dried roots are pulverized into a powder.

-

Extraction:

-

150.0 g of the root powder is extracted with 500 mL of 80% ethanol.[1]

-

The extraction is performed under reflux for 2 hours and repeated three times.[1]

-

Alternatively, for a larger batch, 200 g of dried root slices are comminuted and immersed in 1,600 ml of 70% (v/v) ethanol for 1.5 hours, followed by a second extraction with another 1,600 ml for 1 hour.[8]

-

-

Filtration and Concentration: The ethanol extracts are filtered and combined. The solvent is then evaporated under vacuum to yield a crude extract.[1]

-

Lyophilization: The crude extract is lyophilized for subsequent analysis and bioassays.[1] The final yield ratio is approximately 14.4%.[8]

In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages

This protocol outlines the procedure to assess the anti-inflammatory activity of L. aggregata extracts or isolated compounds.

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Assay (MTT): To determine the non-toxic concentrations of the test substance, cells are seeded in a 96-well plate and treated with various concentrations of the extract or compound for 24 hours. MTT solution is then added, and the absorbance is measured to assess cell viability.[8]

-

Inflammatory Stimulation: Cells are pre-treated with non-toxic concentrations of the L. aggregata extract or compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[1][8]

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.[1]

-

Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the supernatant are quantified using ELISA kits according to the manufacturer's instructions.[1]

-

-